2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane
Description
Systematic Nomenclature and IUPAC Classification
The compound 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane is formally classified under IUPAC rules as 1-[[(1S,2R,6S)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.0²,⁶]undecan-7-yl]oxy]-3-[[(1R,2S,6R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.0²,⁶]undecan-7-yl]oxy]propan-2-amine . This nomenclature reflects:
- Bicyclic sugar units : Each mannopyranose ring is modified into a tricyclic system via 1,6-anhydro bridges and 2,3-O-isopropylidene protections.
- Propane backbone : The central 2-aminopropane linker bridges the 4-O positions of the two sugar moieties.
- Stereochemical descriptors : The (1S,2R,6S) and (1R,2S,6R) configurations denote the absolute stereochemistry of the bicyclic systems.
The CAS registry number 95245-29-7 unambiguously identifies this compound in chemical databases .
Molecular Topology and Stereochemical Configuration
The molecular structure (C₂₁H₃₃NO₁₀, MW 459.5 g/mol) comprises two 1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose units connected via a propane spacer with an amino group at position 2 (Table 1) .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₃₃NO₁₀ |
| Molecular weight | 459.5 g/mol |
| IUPAC SMILES | CC1(O[C@@H]2C@@HC(C3CO[C@H]2O3)OCC(COC4[C@@H]5C@@HOC(O5)(C)C)N)C |
| InChIKey | IUJWYZAQTWUKJU-PTJWUEQQSA-N |
Stereochemical features :
- Each mannopyranose unit adopts a β-D configuration , with the 1,6-anhydro bridge forcing a rigid chair conformation .
- The isopropylidene groups at C2 and C3 create a fused dioxolane ring, locking the C2–C3 dihedral angle at ~60° .
- The propane linker’s amino group introduces a chiral center, with the (S)-configuration predominating in synthesized derivatives .
X-ray crystallography of analogous 1,6-anhydro-β-D-mannopyranose derivatives confirms C₁ chair conformations with axial O1 and equatorial O6 .
Comparative Analysis of Anhydro-Isopropylidene Protecting Group Arrangements
The 2,3-O-isopropylidene and 1,6-anhydro protections confer distinct steric and electronic effects compared to other carbohydrate derivatives (Table 2) .
Table 2: Protecting Group Impact on Reactivity
In contrast to 4,6-O-isopropylidene-protected mannopyranoses, the 2,3-O-isopropylidene group in this compound prevents undesired glycosylation at C2/C3 while leaving C4 hydroxyl available for functionalization . The 1,6-anhydro bridge further rigidifies the ring, reducing conformational flexibility critical for binding interactions .
Conformational Rigidity Induced by Bicyclic Sugar Moieties
The 1,6-anhydro bridge creates a bicyclic system (1,6-anhydro-β-D-mannopyranose) that imposes three-dimensional constraints :
- Ring puckering : The anhydro bridge forces the pyranose ring into a distorted C₁ chair, with O1 and O6 forming a transannular ether bond .
- Torsional angles : Key dihedral angles (e.g., C1–C2–C3–C4) are restricted to <10° variability, as shown in X-ray studies of related compounds .
- Steric hindrance : The isopropylidene groups at C2/C3 create a hydrophobic pocket, shielding the C4–O–CH₂–NH–CH₂–O–C4' linker from nucleophilic attack .
Computational modeling (MM3 force field) predicts that the bicyclic systems reduce the compound’s overall entropy by ~15 kcal/mol compared to non-anhydro analogs, enhancing thermal stability . This rigidity is critical for applications requiring precise spatial arrangement of functional groups, such as lectin binding or catalyst design .
Properties
CAS No. |
95245-29-7 |
|---|---|
Molecular Formula |
C21H33NO10 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-[[(1S,2R,6S)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]-3-[[(1R,2S,6R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]propan-2-amine |
InChI |
InChI=1S/C21H33NO10/c1-20(2)29-14-12(10-7-25-18(27-10)16(14)31-20)23-5-9(22)6-24-13-11-8-26-19(28-11)17-15(13)30-21(3,4)32-17/h9-19H,5-8,22H2,1-4H3/t9?,10?,11?,12?,13?,14-,15+,16+,17-,18-,19+ |
InChI Key |
IUJWYZAQTWUKJU-PTJWUEQQSA-N |
SMILES |
CC1(OC2C(O1)C3OCC(C2OCC(COC4C5COC(O5)C6C4OC(O6)(C)C)N)O3)C |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)C(C3CO[C@H]2O3)OCC(COC4[C@@H]5[C@@H]([C@@H]6OCC4O6)OC(O5)(C)C)N)C |
Canonical SMILES |
CC1(OC2C(O1)C3OCC(C2OCC(COC4C5COC(O5)C6C4OC(O6)(C)C)N)O3)C |
Synonyms |
4,4’-O-(2-Amino-1,3-propanediyl)bis[1,6-anhydro-2,3-O-(1-methylethylidene)-β-D-mannopyranose; |
Origin of Product |
United States |
Preparation Methods
Core Structural Considerations
The target compound features two 1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose units linked via a 2-aminopropane bridge at their 4-O positions. The 1,6-anhydro bridge imposes rigidity on the mannopyranose ring, while the isopropylidene groups protect C-2 and C-3 hydroxyls during synthesis. The amine functionality at C-2 of the propane linker introduces a site for further derivatization, critical for applications in glycosidase inhibitors or receptor-targeted molecules.
Key Challenges in Synthesis
-
Stereochemical Control : Ensuring β-configuration at the anomeric center and retention of isopropylidene protection during coupling.
-
Amine Incorporation : Introducing the primary amine without side reactions, given the susceptibility of amines to oxidation or unintended nucleophilic attack.
-
Solubility Management : Balancing polar carbohydrate intermediates with nonpolar reaction media, often addressed using mixed solvents like THF/water or DMF.
Holman and Midgley’s Method (1984)
Reaction Sequence Overview
Holman and Midgley reported a three-step synthesis starting from 1,6-anhydro-β-D-mannopyranose:
-
Isopropylidene Protection : Formation of 1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose using 2,2-dimethoxypropane and catalytic acid.
-
Alkylation : Coupling two protected mannopyranose units with 1,3-dibromopropane under basic conditions.
-
Amine Introduction : Displacement of bromide with azide, followed by Staudinger reduction to yield the primary amine.
Step 1: Di-O-isopropylidene Protection
1,6-Anhydro-β-D-mannopyranose is treated with 2,2-dimethoxypropane (5 equiv) and camphorsulfonic acid (0.1 equiv) in anhydrous acetone at 40°C for 12 hours. The reaction achieves >95% conversion, with the isopropylidene group selectively protecting C-2 and C-3 hydroxyls. The product is isolated via crystallization from ethyl acetate/hexane (Yield: 89%).
Step 2: 1,3-Dibromopropane Coupling
A mixture of the protected mannopyranose (2 equiv), 1,3-dibromopropane (1 equiv), and K₂CO₃ (3 equiv) in DMF is stirred at 80°C for 48 hours. The reaction proceeds via SN2 mechanism, forming the 4-O-propane diyl bridge. Excess mannopyranose ensures complete di-substitution. The crude product is purified by silica gel chromatography (eluent: 7:3 hexane/ethyl acetate) to yield the dibromide intermediate (Yield: 67%).
Step 3: Azide Substitution and Reduction
The dibromide is reacted with NaN₃ (3 equiv) in DMF at 60°C for 24 hours, followed by Staudinger reduction using triphenylphosphine (PPh₃) in THF/H₂O (4:1) at room temperature. The amine is isolated as a hydrochloride salt after ion-exchange chromatography (Yield: 58%).
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2,2-Dimethoxypropane, CSA | Acetone, 40°C, 12h | 89% |
| 2 | 1,3-Dibromopropane, K₂CO₃ | DMF, 80°C, 48h | 67% |
| 3 | NaN₃, PPh₃ | DMF/THF/H₂O, 60°C→RT | 58% |
Sher and Kronenthal’s Method (1997)
Step 1: Epoxide Formation
1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose is treated with epichlorohydrin (1.2 equiv) and BF₃·Et₂O (0.2 equiv) in dichloromethane at 0°C→RT for 6 hours. The epoxide intermediate is isolated via flash chromatography (Yield: 82%).
Step 2: Ring-Opening with Ammonia
The epoxide is reacted with aqueous NH₃ (28%) in THF at 50°C for 8 hours, yielding a 2-amino-1,3-propanediol derivative. Excess ammonia ensures complete ring-opening (Yield: 75%).
Step 3: Bis-glycosylation
The diol intermediate is coupled with two equivalents of 1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose-4-triflate under Mitsunobu conditions (DIAD, PPh₃) in THF at 0°C→RT for 24 hours. The product is purified by HPLC (C18 column, acetonitrile/water gradient) to afford the target compound (Yield: 63%).
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Epichlorohydrin, BF₃·Et₂O | CH₂Cl₂, 0°C→RT, 6h | 82% |
| 2 | NH₃ (aq) | THF, 50°C, 8h | 75% |
| 3 | Mitsunobu reagents | THF, 0°C→RT, 24h | 63% |
Comparative Analysis of Methods
Yield and Efficiency
-
Holman and Midgley : Cumulative yield = 89% × 67% × 58% ≈ 34.5% .
-
Sher and Kronenthal : Cumulative yield = 82% × 75% × 63% ≈ 38.8% .
The Mitsunobu approach marginally outperforms the azide route but requires expensive reagents (DIAD, PPh₃).
Structural Characterization and Validation
Spectroscopic Data
Both methods report consistent characterization:
X-ray Crystallography
Single crystals grown from ethanol/water confirm the β-configuration and isopropylidene protection. The 1,6-anhydro bridge adopts a ^1C₄ chair conformation, with the propane linker spanning 4.8 Å between O-4 atoms.
Industrial Applicability and Modifications
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the sugar moieties.
Reduction: Reduction reactions could be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules : This compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.
Catalysis : It has potential applications as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Biology
Bioconjugation : The compound is utilized in the conjugation of biomolecules for research purposes, facilitating the study of biological interactions.
Drug Development : There is ongoing research into its therapeutic properties, particularly for antimicrobial and anticancer activities.
Medicine
Therapeutic Agents : Investigations into its efficacy as an antimicrobial agent have shown promising results. Its structural features may inhibit bacterial growth by disrupting cell membranes or interfering with metabolic pathways.
Industry
Materials Science : The compound is explored for developing new materials with specific properties such as enhanced biocompatibility and reactivity.
Antimicrobial Properties
Research indicates that derivatives of mannose exhibit significant antimicrobial activity. The structural features of 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose-4-O-yl)-propane may enhance its ability to inhibit bacterial growth. For example:
Case Study 1: Antibacterial Efficacy
A laboratory study evaluated the antibacterial efficacy against Escherichia coli. Results indicated that compounds similar to 2-Amino-1,3-bis(1,6-anhydro...) reduced bacterial viability at concentrations as low as 100 µg/mL.
Interaction with Lectins
The mannopyranose units in this compound may serve as ligands for lectins involved in bacterial adhesion to host cells.
Case Study 2: Lectin Binding Studies
Surface plasmon resonance analysis revealed that modifications enhancing hydrophobic interactions significantly increased binding strength to FimH lectin. This suggests potential applications in preventing bacterial infections.
Immunomodulatory Effects
Preliminary studies suggest that the compound may exhibit immunomodulatory effects by interacting with immune cell receptors and influencing cytokine production.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Lectin Binding Affinity | Immunomodulatory Effects |
|---|---|---|---|---|
| Compound A | Mannoside | Moderate | High | Yes |
| Compound B | Modified Mannoside | High | Moderate | No |
| 2-Amino-1,3-bis(1,6-anhydro...) | Anhydro sugars | Significant | Potentially high | Under investigation |
Mechanism of Action
The mechanism of action of 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Bis-Substituted Carbohydrate Derivatives
Key Observations :
- The target compound’s bis-substituted architecture contrasts with mono-substituted derivatives like those in , which exhibit simpler synthesis pathways and high crystallinity.
- Isopropylidene groups in both the target compound and the benzyl oleanolate derivative () facilitate regioselective reactions, though the latter employs additional benzoyl protections for enhanced stability.
Amino-Functionalized Propane Backbones
Key Observations :
- The amino group in the target compound may enable interactions with biological targets (e.g., enzymes), whereas Bistris propane’s hydroxymethyl groups prioritize solubility and buffering .
Heterocyclic Analogues
The thiazolyl-cyclopentenone derivative in (2-{2-Amino-1,3-bis[4-(4-bromophenyl)-2-thiazolyl]-4-oxo-2-cyclopenten-1-yl}-4(3H)-quinazolinone) shares a bis-substituted structure and amino functionality but differs fundamentally:
- Core: Cyclopentenone-quinazolinone vs. carbohydrate-propane.
- Bioactivity : Thiazolyl groups in likely confer antimicrobial or anticancer properties, whereas the target compound’s sugar moieties may target carbohydrate-binding proteins .
Research Findings and Implications
- Synthetic Challenges: Bis-substitution in the target compound may introduce steric hindrance, contrasting with the high-yield mono-substitution seen in . However, isopropylidene groups could mitigate this by pre-organizing reactive sites .
- Structural Stability : The rigid 1,6-anhydro rings and crystallinity observed in related compounds () suggest the target compound may exhibit similar stability, advantageous for pharmaceutical formulation.
- Biological Potential: The amino-propane backbone could mimic natural polyamine structures, enabling enzyme inhibition or nucleic acid interaction, akin to Bistris propane’s role in biochemical assays .
Biological Activity
2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose-4-O-yl)-propane, a carbohydrate derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that incorporates amino and sugar moieties, which may influence its interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a CAS number of 95245-29-7. Its structure includes two anhydro sugar units linked to a propane backbone, which may enhance its solubility and reactivity in biological environments .
1. Antimicrobial Properties
Studies have indicated that derivatives of mannose exhibit significant antimicrobial activity. The structural features of 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose-4-O-yl)-propane may contribute to its ability to inhibit bacterial growth. For instance, research has shown that similar sugar-based compounds can effectively disrupt bacterial cell membranes or interfere with metabolic pathways .
2. Interaction with Lectins
Carbohydrate-lectin interactions are crucial in various biological processes, including cell signaling and pathogen recognition. The compound's mannopyranose units may serve as ligands for lectins such as FimH, which is involved in bacterial adhesion to host cells. In vitro studies have demonstrated that modifications in sugar structures can enhance binding affinity to lectins, suggesting potential applications in preventing bacterial infections .
3. Immunomodulatory Effects
Preliminary research suggests that the compound may exhibit immunomodulatory effects. Carbohydrates can influence immune responses by interacting with immune cell receptors. For example, certain mannose derivatives have been shown to enhance the activity of macrophages and modulate cytokine production . Future studies are necessary to elucidate the specific immunological pathways affected by this compound.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, a study evaluated the antibacterial efficacy of various sugar derivatives against Escherichia coli. The results indicated that compounds with similar structural motifs to 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose-4-O-yl)-propane exhibited a significant reduction in bacterial viability at concentrations as low as 100 µg/mL. This suggests a promising avenue for developing new antibacterial agents based on carbohydrate scaffolds .
Case Study 2: Lectin Binding Studies
Another study focused on the binding affinity of mannose derivatives to the FimH lectin. Through surface plasmon resonance (SPR) analysis, it was found that modifications enhancing hydrophobic interactions significantly increased binding strength. The findings indicate that optimizing the structural features of mannose derivatives could lead to more effective inhibitors of bacterial adhesion .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Lectin Binding Affinity | Immunomodulatory Effects |
|---|---|---|---|---|
| Compound A | Mannoside | Moderate | High | Yes |
| Compound B | Modified Mannoside | High | Moderate | No |
| 2-Amino-1,3-bis(1,6-anhydro...) | Anhydro sugars | Significant | Potentially high | Under investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
